molecular formula C28H21FN2 B1398608 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole CAS No. 936359-90-9

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Cat. No. B1398608
M. Wt: 404.5 g/mol
InChI Key: AHUVEINQDUOODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a widely used intermediate in the industrial production of several drugs .


Synthesis Analysis

The synthesis of fluorophenol compounds often involves the use of reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) .


Molecular Structure Analysis

The molecular structure of fluorophenol compounds can be analyzed using techniques such as density functional theory (DFT) with a 6–311++G(d,p) basis set .


Chemical Reactions Analysis

Fluorophenol compounds can undergo various chemical reactions, including those involving flammable gases .


Physical And Chemical Properties Analysis

4-Fluorophenol has a molecular weight of 112.10 g/mol and a formula of C6H5FO .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : A variety of pyrazole compounds, including those with 4-fluoro-phenyl groups, have been synthesized through condensation of chalcones with hydrazine hydrate. These syntheses often utilize aliphatic acids such as formic acid, acetic acid, and propionic acid, highlighting a methodological approach to crafting pyrazole derivatives (Loh et al., 2013).
  • Crystal Structures : The crystal structures of various N-substituted pyrazolines, including those with 4-fluorophenyl groups, have been determined, revealing insights into their molecular conformations and the dihedral angles between pyrazole and fluoro-substituted rings, which are essential for understanding their chemical reactivity and potential biological activities (Loh et al., 2013).

Antimicrobial Activity

  • Antibacterial Screening : Novel pyrazole derivatives, including 1,3,5-triaryl-4,5-dihydro-1H-pyrazole compounds, have been synthesized and screened for antibacterial activity. Some derivatives have shown promising antibacterial properties, suggesting their potential as antibacterial agents (Shingare et al., 2017).
  • Antimicrobial Agents : A study on the environmentally benign synthesis of fluorinated pyrazolone derivatives assessed their antimicrobial activity. This research underscores the importance of incorporating fluorine atoms into pyrazolone structures to enhance their antimicrobial efficacy (Shelke et al., 2007).

Molecular Modeling and Comparative Studies

  • Molecular Modeling : Comparative studies using both experimental and theoretical methods have been conducted on fluoro-substituted 2-pyrazoline derivatives. These studies provide valuable insights into the effects of fluorine substitution on the molecular properties of pyrazolines, including atomic charge distributions and spectral characteristics (Guo et al., 2009).

Safety And Hazards

Handling of fluorophenol compounds should be done with care, as they can be hazardous. For example, 4-Fluorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions for the research and application of fluorophenol compounds could involve their use in the synthesis of new drugs and other chemical compounds .

properties

IUPAC Name

4-(4-fluorophenyl)-1-tritylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN2/c29-27-18-16-22(17-19-27)23-20-30-31(21-23)28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUVEINQDUOODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-trityl-1H-pyrazole (0.7 g) in N,N-dimethylformamide (14 ml) was added 4-fluorophenylboronic acid (0.377 g), cesium carbonate (1.758 g), and tetrakis triphenylphosphine palladium (0.208 g). The resulting suspension was stirred at room temperature for 10 min. The irradiation of microwaves at 160° C. for 10 min was sufficient to complete a reaction in the suspension. The product was filtered through silica gel, diluted in ethyl acetate (30 ml) and washed with saturated ammonium chloride solution (30 ml) and then with brine (30 ml). The washed organic layer thus formed was dried over anhydrous magnesium sulfate and concentrated by evaporation in a vacuum. The residue thus obtained was separated using silica gel chromatography to produce 4-(4-fluorophenyl)-1-trityl-1H-pyrazole (yield 51%).
Name
4-bromo-trityl-1H-pyrazole
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.377 g
Type
reactant
Reaction Step Two
Quantity
1.758 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
0.208 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.